molecular formula C26H26N2O4S2 B3007742 N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide CAS No. 941987-45-7

N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide

Numéro de catalogue B3007742
Numéro CAS: 941987-45-7
Poids moléculaire: 494.62
Clé InChI: DBDXXAMTOHKMFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities, including antibacterial and carbonic anhydrase inhibitory properties. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine. The compound appears to be a complex molecule with potential biological activities, given its structural similarity to other sulfonamide derivatives discussed in the provided papers.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonamides with various reagents to introduce additional functional groups. For example, the synthesis of sulfamethizole, a related sulfonamide, involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis . Similarly, the synthesis of other sulfonamide derivatives, such as those described in the papers, involves multi-step reactions that include the formation of key intermediates, such as benzylideneamino derivatives, and subsequent reactions to introduce the sulfonyl group .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often confirmed using various spectroscopic techniques, including MS, IR, NMR, and sometimes X-ray crystallography. For instance, the crystal structure of a Schiff base sulfonamide was determined using X-ray crystallography, revealing the presence of enol-imine tautomerism in the solid state . Similarly, the structure of another sulfonamide derivative was characterized by X-ray single crystal diffraction, IR-NMR spectroscopy, and DFT studies . These techniques are crucial for understanding the molecular geometry, tautomerism, and electronic properties of the compounds.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on their functional groups. The presence of a methoxy group, as seen in the compound of interest, can influence the reactivity and interaction with biological targets. For example, Schiff base formation, as seen in one of the synthesized compounds, involves the reaction of an amine with an aldehyde . The reactivity of sulfonamides can also be studied through their inhibition of carbonic anhydrase isoenzymes, as seen in the biological evaluation of some derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy, methyl, and benzyl groups can affect these properties. Theoretical calculations, such as DFT, can predict properties like molecular electrostatic potential, non-linear optical properties, and frontier molecular orbitals, which are important for understanding the behavior of these compounds under different conditions . Experimental techniques, such as spectroscopy and crystallography, complement these theoretical predictions and provide a comprehensive understanding of the compounds' properties .

Applications De Recherche Scientifique

  • Anticonvulsant Applications : Compounds containing a sulfonamide thiazole moiety, such as derivatives related to N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide, have shown anticonvulsant activities. Specific derivatives were synthesized and evaluated, demonstrating protective effects against picrotoxin-induced convulsion in pharmacological studies (Farag et al., 2012).

  • Cancer Treatment and Photodynamic Therapy : Certain derivatives of N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide, specifically zinc phthalocyanine compounds, have been evaluated for their potential in photodynamic cancer therapy. These compounds exhibit high singlet oxygen quantum yield, which is crucial for Type II photodynamic therapy mechanisms, indicating their potential use in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

  • Matrix Metalloproteinase Imaging : Novel fluorinated derivatives of broad-spectrum matrix metalloproteinase inhibitors (MMPIs) based on structures related to N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide have been developed. These compounds have shown high MMP inhibition potencies, suggesting their utility in imaging locally upregulated and activated MMPs in various pathological processes using positron emission tomography (PET) (Wagner et al., 2007).

  • Enzyme Inhibition Studies : Research into enzyme inhibitory potential of new sulfonamides, including those related to N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide, has been conducted. Compounds were synthesized and tested for their inhibition activities against enzymes like α-glucosidase and acetylcholinesterase, with most compounds exhibiting substantial inhibitory activity (Abbasi et al., 2019).

  • Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment : Derivatives of N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV). Such compounds were synthesized and shown to reduce blood glucose excursion in oral glucose tolerance tests, indicating their potential for treating type 2 diabetes (Nitta et al., 2008).

Propriétés

IUPAC Name

N-benzyl-4-(4-methoxyphenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S2/c1-19-10-15-23-24(17-19)33-26(27-23)28(18-20-7-4-3-5-8-20)25(29)9-6-16-34(30,31)22-13-11-21(32-2)12-14-22/h3-5,7-8,10-15,17H,6,9,16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDXXAMTOHKMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.